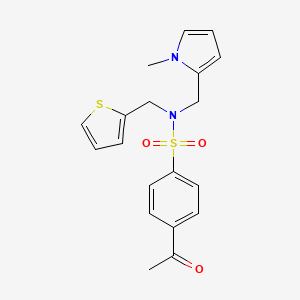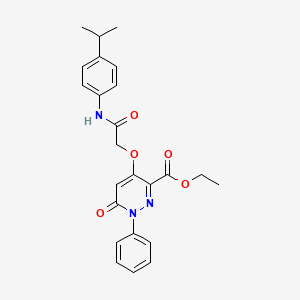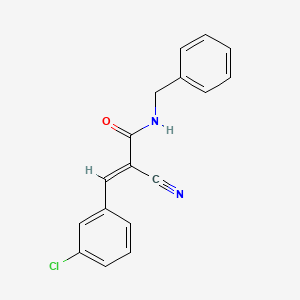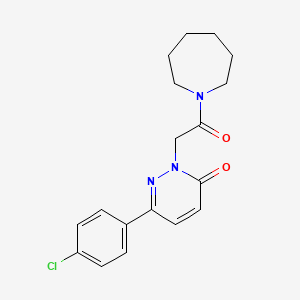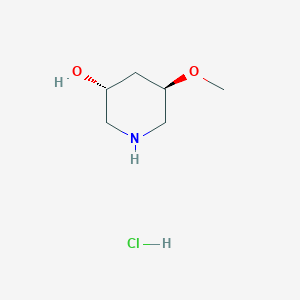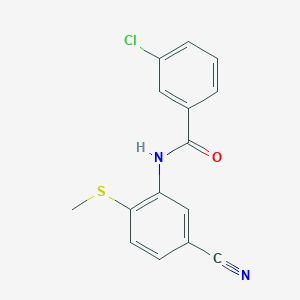
3-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Modification
- A study demonstrated the synthesis of heterocyclic compounds using derivatives that are structurally related to 3-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide. These compounds were evaluated as potential antibiotics and showed activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Biological Activity and Antibacterial Effects
- The research also indicates the potential use of related compounds in developing new antibiotic and antibacterial drugs, highlighting the significance of such chemical structures in pharmaceutical applications (Ahmed, 2007).
Molecular Interactions and Probing Biochemical Reactions
- Glibenclamide, a compound structurally similar to this compound, has been used as a practical probe for enhancing the fluorescence of the erbium ion. This underlines the utility of such compounds in studying interactions between ions and biologically important molecules (Faridbod et al., 2009).
Catalytic Applications
- The compound has been referenced in studies exploring efficient catalysis methods for synthesizing diverse organic compounds, indicating its potential role in facilitating complex chemical reactions (Karimi-Jaberi et al., 2012).
Metabolic Pathways and Drug Metabolism
- In studies related to drug metabolism, compounds structurally similar to this compound have been used to understand unique metabolic pathways, such as pyridine ring opening (Yue et al., 2011).
Crystal Structure and Physical Properties
- The crystal structure of related compounds has been analyzed to understand the molecular configuration and properties, which are crucial in designing effective pharmaceuticals (Li et al., 2008).
Properties
IUPAC Name |
3-chloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-14-6-5-10(9-17)7-13(14)18-15(19)11-3-2-4-12(16)8-11/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUIDFLNONILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2430722.png)

![N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2430726.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2430727.png)
![3-[4-(3-Oxobutyl)phenoxy]propanoic acid](/img/structure/B2430729.png)
